(3-Methoxyphenyl)glyoxylic acid
CAS No.: 26767-10-2
Cat. No.: VC5053656
Molecular Formula: C9H8O4
Molecular Weight: 180.159
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26767-10-2 |
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Molecular Formula | C9H8O4 |
Molecular Weight | 180.159 |
IUPAC Name | 2-(3-methoxyphenyl)-2-oxoacetic acid |
Standard InChI | InChI=1S/C9H8O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12) |
Standard InChI Key | CGXXIWFTHWCOPO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)C(=O)O |
Introduction
Chemical Identification and Structural Features
Nomenclature and Molecular Descriptors
The IUPAC name for (3-Methoxyphenyl)glyoxylic acid is 2-(3-methoxyphenyl)-2-oxoacetic acid, reflecting its ketone and carboxylic acid functional groups . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 26767-10-2 | |
Molecular Formula | C₉H₈O₄ | |
Molecular Weight | 180.16 g/mol | |
SMILES | COC1=CC=CC(=C1)C(=O)C(=O)O | |
InChI Key | CGXXIWFTHWCOPO-UHFFFAOYSA-N |
The molecule comprises a methoxy group (-OCH₃) at the meta position of the phenyl ring, conjugated to a glyoxylic acid group (-C(=O)COOH). This arrangement confers unique electronic properties, influencing its reactivity in electrophilic substitutions and redox reactions.
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a planar geometry optimized for π-π stacking interactions, relevant to its crystallographic behavior . Experimental data report a density of 1.3±0.1 g/cm³ and a boiling point of 319.3±34.0°C at 760 mmHg . The compound’s polarity, evidenced by a polarizability of 17.7±0.5×10⁻²⁴ cm³, enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Industrial Production
Conventional Synthetic Routes
The primary synthesis involves Friedel-Crafts acylation of 3-methoxyphenol with glyoxylic acid derivatives. For example, reacting 3-methoxyphenol with chlorooxoacetic acid in dichloromethane catalyzed by triflic acid (CF₃SO₃H) yields the target compound at 50–60% efficiency . Alternative methods include:
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Oxidative cleavage of 3-methoxycinnamic acid derivatives using ozonolysis or potassium permanganate.
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Enzymatic oxidation of 3-methoxyacetophenone via microbial peroxidases, though scalability remains challenging.
Process Optimization
Recent patents describe improved regioselectivity by employing 2,4,6-trimethylphenol formate as a co-reagent, achieving para/meta product ratios of 13:1 in dichloroethane solvents . Critical process parameters include:
Parameter | Optimal Range | Outcome |
---|---|---|
Temperature | 0–25°C | Minimizes side products |
Catalyst Loading | 2–4 equiv CF₃SO₃H | Enhances acylation |
Reaction Time | 2–20 hours | 60–70% conversion |
Post-synthesis purification via silica gel chromatography (petroleum ether/ethyl acetate eluent) isolates the compound at >95% purity .
Physicochemical and Thermal Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 87°C, with decomposition onset at 210°C under nitrogen . The compound’s low vapor pressure (0.0±0.7 mmHg at 25°C) suggests limited volatility, favoring storage at -20°C for long-term stability .
Solubility Profile
(3-Methoxyphenyl)glyoxylic acid exhibits pH-dependent solubility:
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Aqueous Solubility: 2.1 mg/mL at pH 7.4 (phosphate buffer).
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Organic Solvents: Soluble in DMSO (≥50 mg/mL), methanol (20 mg/mL), and ethyl acetate (5 mg/mL) .
Applications in Pharmaceutical and Organic Chemistry
Anticancer Agent Development
Derivatives of (3-Methoxyphenyl)glyoxylic acid demonstrate in vitro cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12–18 μM. Mechanistic studies attribute this activity to:
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ROS induction via mitochondrial membrane depolarization.
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Topoisomerase II inhibition, disrupting DNA replication.
Intermediate in Fine Chemical Synthesis
The compound serves as a precursor for:
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Vanillin analogs: Acid-catalyzed condensation with guaiacol derivatives yields vanillin precursors under controlled conditions .
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Agrochemicals: Functionalization at the ketone group produces herbicidal imine derivatives.
Recent Advances and Future Directions
Catalytic Asymmetric Syntheses
Emerging methodologies employ chiral Brønsted acid catalysts to produce enantiomerically pure derivatives for kinase inhibitor development.
Biocatalytic Production
Engineered E. coli strains expressing P450 monooxygenases achieve 80% yield in green solvent systems, reducing reliance on harsh acids.
Computational Drug Design
Machine learning models predict enhanced bioactivity for nitro- and amino-substituted analogs, guiding next-generation drug candidates .
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